Dienogest

Vue d'ensemble

Description

Applications De Recherche Scientifique

Dienogest is primarily used in the medical field for the treatment of endometriosis and as a contraceptive . It is also used in menopausal hormone therapy and to treat heavy menstrual bleeding . Research has shown that this compound can effectively reduce endometriotic lesions and alleviate painful symptoms associated with endometriosis . Additionally, it has been studied for its potential to improve in vitro fertilization and embryo transfer outcomes in patients with endometriosis .

Mécanisme D'action

- Additionally, it suppresses estrogen production, indirectly controlling endometriosis by preventing ovulation and directly promoting apoptosis and reducing proliferation of endometriotic cells .

- Dienogest’s effects involve multiple pathways:

Target of Action

Mode of Action

Biochemical Pathways

Orientations Futures

Dienogest has been shown to be effective in reducing the rate of cyst recurrence compared with placebo . It is superior to placebo and similar to GnRHa in decreasing the rate of recurrence after endometriosis surgery . Future challenges include managing bleeding irregularities that can occur with this treatment .

Analyse Biochimique

Biochemical Properties

Dienogest acts as an agonist at the progesterone receptor (PR) with weak affinity that is comparable to that of progesterone . It exhibits a very potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use . It also mediates an antiandrogenic effect .

Cellular Effects

This compound has been shown to directly control endometriosis by promoting apoptosis and reducing the proliferation of endometriotic cells . It also leads to a hypoestrogenic, hypergestagenic endocrine environment causing initial decidualization of endometrial tissue followed by atrophy of endometriotic lesions .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the progesterone receptor . It reduces the endogenous production of oestradiol and thereby suppresses the trophic effects of estradiol on both the eutopic and ectopic endometrium .

Temporal Effects in Laboratory Settings

This compound has been shown to be effective in reducing pain and size of ovarian endometrioma, while the size of adenomyosis remained the same size as before treatment . The most frequent adverse effects were irregular bleeding .

Dosage Effects in Animal Models

In animal models, this compound inhibited fertility and had an interceptive effect when administered postcoitally . Relevant effects of this compound in this respect include inhibition of egg fertilisation, inhibition of nidation, acceleration of tubal egg transport, and morphological changes .

Metabolic Pathways

This compound undergoes complete metabolism that is mainly mediated by CYP3A4 . The metabolites are pharmacologically inactive and rapidly eliminated from the plasma . Metabolic pathways of this compound include reduction of its Δ4-3-keto group, hydroxylation mainly via CYP3A4, removal of its C17α cyanomethyl group, and conjugation .

Transport and Distribution

This compound is bound to serum albumin and does not bind to sex hormone binding globulin (SHBG) or corticoid binding globulin (CBG) . 10% of the total serum drug concentration is present as free steroid, 90% is non-specifically bound to albumin . The apparent volume of distribution (Vd/F) of this compound is 40 l .

Subcellular Localization

This compound has been shown to enhance endoplasmic reticulum (ER) stress induction in endometriotic stromal cells . This affects apoptosis, proliferation, and invasiveness via CHOP upregulation .

Méthodes De Préparation

La synthèse du dienogest implique plusieurs étapes. Une méthode courante commence avec l'estra-4,9-diène-3,17-dione, qui est protégée par un groupe 3-carbonyle. Ce composé est ensuite mis à réagir avec l'acétonitrile dans un solvant organique, une base alkyl amino non nucléophile agissant comme catalyseur . Le groupe protecteur est ensuite éliminé pour donner le this compound . Les méthodes de production industrielle visent à optimiser le rendement et à réduire l'utilisation de réactifs toxiques .

Analyse Des Réactions Chimiques

Le dienogest subit diverses réactions chimiques, notamment la réduction, l'hydroxylation et la conjugaison . Les réactifs couramment utilisés dans ces réactions comprennent le n-butyllithium, l'acétonitrile et l'acide perchlorique . Les principaux produits formés à partir de ces réactions comprennent le 9α,10β-dihydro-dienogest et le 3,5α-tétrahydro-dienogest, tous deux réputés inactifs .

Applications de la recherche scientifique

Le this compound est principalement utilisé dans le domaine médical pour le traitement de l'endométriose et comme contraceptif . Il est également utilisé dans le traitement hormonal de la ménopause et pour traiter les saignements menstruels abondants . La recherche a montré que le this compound peut réduire efficacement les lésions endométriosiques et soulager les symptômes douloureux associés à l'endométriose . En outre, il a été étudié pour son potentiel à améliorer les résultats de la fécondation in vitro et du transfert d'embryons chez les patientes atteintes d'endométriose .

Mécanisme d'action

Le this compound agit comme un agoniste du récepteur de la progestérone avec une faible affinité, comparable à celle de la progestérone . Il a un effet progestatif puissant dans l'endomètre, provoquant une atrophie de l'endomètre après une utilisation prolongée . Le this compound présente également des effets antiprolifératifs, immunologiques et antiangiogéniques sur les tissus endométriaux . Il réduit la production d'estradiol, supprimant ainsi les effets trophiques de l'estradiol sur l'endomètre eutopique et ectopique .

Comparaison Avec Des Composés Similaires

Le dienogest est unique parmi les progestatifs à base de 19-nortestostérone en raison de sa double liaison entre les positions C9 et C10 . Des composés similaires comprennent l'acétate de cyprotérone, qui possède des propriétés anti-androgènes plus fortes, et l'éthinylestradiol, qui est souvent utilisé en association avec le this compound à des fins contraceptives . La structure chimique unique du this compound lui confère les propriétés pharmacodynamiques à la fois des norprogestatifs C-19 et des dérivés de la progestérone .

Propriétés

IUPAC Name |

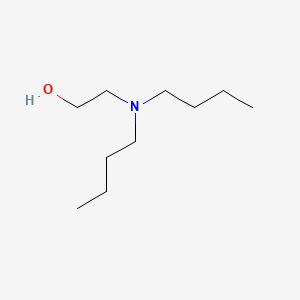

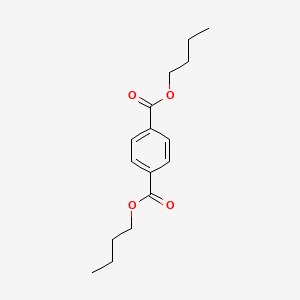

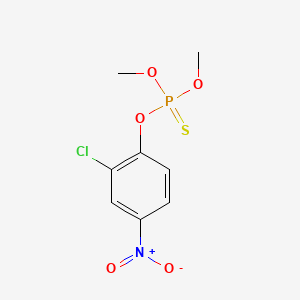

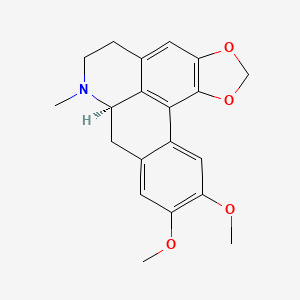

2-[(8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFLJNIPTRTECV-FUMNGEBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891478 | |

| Record name | Dienogest | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble | |

| Record name | Dienogest | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Dienogest acts as an agonist at the progesterone receptor (PR) with weak affinity that is comparable to that of progesterone but has a very potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use. It promotes antiproliferative, immunologic and antiangiogenic effects on endometrial tissue. Dienogest reduces the level of endogenous production of oestradiol and thereby suppressing the trophic effects of oestradiol on both the eutopic and ectopic endometrium. Continous administration of dienogest results in hyperprogestogenic and moderately hypoestrogenic endocrine environment, which causes initial decidualization of endometrial tissue. It is an antagonist at androgen receptors, improve androgenic symptoms such as acne and hirsutism. | |

| Record name | Dienogest | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

65928-58-7 | |

| Record name | Dienogest | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65928-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dienogest [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065928587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dienogest | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dienogest | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17α-cyanomethyl-17β-hydroxy-estra-4,9-di-ene-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIENOGEST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46M3EV8HHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

210-218 | |

| Record name | Dienogest | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dienogest interact with its target in the body?

A1: this compound is a synthetic steroid that primarily acts as a selective progesterone receptor agonist. [, , , ] This means it binds to the progesterone receptor, mimicking the effects of the naturally occurring hormone progesterone. [, , , , ]

Q2: What are the downstream effects of this compound binding to the progesterone receptor?

A2: Upon binding, this compound exerts its effects by:

- Suppressing cell proliferation: this compound inhibits the growth of endometrial cells, including those found in endometriotic lesions. [, , , , ] This is partly achieved by downregulating cyclin D1 gene expression, a key regulator of the cell cycle. []

- Inducing apoptosis: this compound promotes programmed cell death in endometriotic cells, further contributing to lesion reduction. []

- Modulating Endoplasmic Reticulum Stress: Research suggests this compound may enhance ER stress in endometriotic stromal cells, impacting cell survival, growth, and invasion through mechanisms involving CHOP upregulation. []

- Reducing inflammation: this compound may help reduce inflammation associated with endometriosis, although the exact mechanisms are still being investigated. [, , ]

- Inhibiting angiogenesis: By suppressing vascular endothelial growth factor (VEGF)-mediated angiogenesis, this compound may limit the growth and development of endometriotic lesions. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H25NO2, and its molecular weight is 311.42 g/mol. [, ]

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research articles do not delve into detailed spectroscopic characterization, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been employed to identify this compound and its metabolites. [, ] These techniques help confirm the structure and track its transformation in various environments.

Q5: How stable is this compound under different conditions?

A5: While specific stability data isn't extensively detailed in these articles, they highlight that this compound undergoes rapid photolysis in sunlit surface water, forming various photoproducts. [, ] This suggests environmental factors can impact its stability. Further research focusing on stability in different formulations and storage conditions would be beneficial.

Q6: Does this compound exhibit any catalytic properties?

A6: The provided research focuses on this compound's pharmacological properties as a synthetic progestin. There is no indication of catalytic properties or applications within these studies.

Q7: How do structural modifications impact this compound's activity?

A8: While the provided research doesn't directly investigate SAR through structural modifications of this compound, it highlights the importance of its structure for its progestogenic activity. [, ] Modifications to the core structure could potentially alter its binding affinity to the progesterone receptor and subsequently its pharmacological effects.

Q8: What is the ADME profile of this compound?

A8: this compound exhibits:

- Rapid Absorption: It is quickly absorbed after oral administration, reaching peak plasma concentrations within 1.5 hours. [, , ]

- High Bioavailability: Approximately 91% of orally administered this compound is available to the body. []

- Dose-Dependent Pharmacokinetics: Its behavior in the body is influenced by the administered dose within the range of 1-8 mg. []

Q9: How does this compound exert its therapeutic effect in vivo?

A12: this compound's therapeutic efficacy in endometriosis stems from its ability to create a hypoestrogenic (low estrogen) and hyperprogestogenic (high progesterone) environment in the body. [, , , ] This leads to the suppression of endometrial tissue growth and a reduction in inflammation associated with endometriosis.

Q10: What in vitro and in vivo models have been used to study this compound's efficacy?

A10: Researchers have employed various models to investigate this compound's effects:

- Cell-Based Assays: Immortalized human endometrial epithelial and stromal cell lines have been utilized to study the direct impact of this compound on cell proliferation, gene expression, and other cellular processes. [, , , , ]

- Animal Models: Rodent models of endometriosis, where endometrial tissue is surgically implanted into the peritoneal cavity, have been valuable in investigating this compound's effects on lesion size, immune system modulation, and bone mineral density. [, , , ]

- Clinical Trials: Numerous clinical trials (randomized controlled trials, open-label studies, observational studies) have been conducted to assess the efficacy and safety of this compound in women with endometriosis, primarily focusing on its impact on pain symptoms, endometrioma size, and recurrence rates. [, , , , , , , , , , , ]

Q11: Are there any known resistance mechanisms to this compound?

A11: While the provided research doesn't extensively detail specific resistance mechanisms, it's important to consider that individual responses to hormonal therapies can vary. Factors influencing effectiveness might include the severity and location of endometriosis, individual receptor sensitivity, and potential genetic predispositions.

Q12: What biomarkers are relevant to this compound treatment and monitoring?

A12:

- CA-125: This tumor marker, often elevated in endometriosis, has been studied as a potential indicator of treatment response to this compound. []

- Pro-inflammatory cytokines and chemokines: Monitoring the levels of these molecules in peritoneal fluid may provide insights into this compound's anti-inflammatory effects and its impact on the endometriosis microenvironment. []

- Anti-Müllerian Hormone (AMH): While primarily a marker of ovarian reserve, AMH levels have been investigated in the context of this compound treatment for endometriomas, assessing potential impact on ovarian function. []

Q13: What analytical methods are used to characterize and quantify this compound?

A13:

- Radioimmunoassay (RIA): This highly sensitive technique has been utilized to quantify this compound concentrations in both plasma and saliva samples. [, ]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity for measuring this compound levels in biological samples, particularly for pharmacokinetic studies. []

- Immunohistochemistry (IHC): This technique allows researchers to visualize and quantify the expression of specific proteins within tissues, such as Ki67 (a marker of cell proliferation) and aromatase, providing insights into this compound's effects on endometriotic lesions. []

Q14: What is known about the environmental fate and potential impact of this compound?

A19: Research indicates that this compound undergoes rapid photolysis when exposed to sunlight in surface water, forming a complex mixture of photoproducts. [] This highlights the need for further investigation into its environmental persistence, potential ecotoxicological effects, and strategies for mitigation.

Q15: Is there information available on the dissolution and solubility of this compound?

A15: While the provided research doesn't delve into detailed studies on this compound's dissolution and solubility, these factors are crucial for its bioavailability and efficacy, especially considering its oral administration. Further investigations into its solubility in various media and its dissolution rate from different formulations would be beneficial.

Q16: Have the analytical methods used for this compound been validated?

A16: While the research articles mention the use of RIA and LC-MS/MS for this compound quantification, specific details regarding the validation of these methods (e.g., accuracy, precision, specificity) are not extensively discussed within the scope of these studies.

Q17: What measures are in place to ensure the quality and consistency of this compound?

A17: The provided research articles primarily focus on the scientific and clinical aspects of this compound. Specific details regarding quality control and assurance measures during development, manufacturing, and distribution are not addressed within these studies.

Q18: What is known about the biocompatibility and biodegradability of this compound?

A18: While the research highlights this compound's use in treating a medical condition, specific details regarding its biocompatibility beyond its intended use and its environmental biodegradability are not extensively discussed.

Q19: What are some alternatives to this compound for treating endometriosis?

A19: Several alternatives to this compound exist for managing endometriosis, each with its own mechanism of action, efficacy, and side effect profile. Some commonly used options include:

- Other Progestins: Medroxyprogesterone acetate (MPA), norethindrone acetate (NETA), and the levonorgestrel-releasing intrauterine system (LNG-IUS) are examples of progestins used to treat endometriosis-related pain and suppress endometrial tissue growth. [, , ]

- Gonadotropin-Releasing Hormone (GnRH) Agonists: Medications like leuprolide acetate (LA) suppress estrogen production, inducing a temporary "menopausal" state to reduce endometriotic lesions. [, , , ]

- Combined Oral Contraceptives (COCs): While not specifically designed for endometriosis, COCs can help manage pain symptoms by regulating menstrual cycles and reducing endometrial tissue growth. [, ]

Q20: Are there any specific guidelines for the disposal of this compound?

A20: The research articles do not address specific waste management guidelines for this compound. It's crucial to follow pharmaceutical waste disposal regulations to minimize environmental contamination and potential risks.

Q21: What research infrastructure and resources are essential for studying this compound?

A21: Key resources include:

- Cell Culture Facilities: Necessary for conducting in vitro studies using endometrial cell lines. [, , , , ]

- Animal Research Facilities: Essential for in vivo studies using rodent models of endometriosis. [, , , ]

- Analytical Equipment: Access to RIA, LC-MS/MS, and IHC equipment is crucial for quantifying this compound, analyzing its metabolites, and studying its effects on tissues. [, , , ]

- Clinical Trial Networks: Collaboration with healthcare professionals and institutions is essential for conducting clinical trials to evaluate this compound's efficacy and safety in patients. [, , , , , , , , , , , ]

Q22: What are some key milestones in the research and development of this compound?

A22: While the provided articles do not offer a comprehensive historical overview, key milestones likely include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.